molecular formula C18H20O4 B1246397 Myrigalone A CAS No. 34328-57-9

Myrigalone A

Cat. No.: B1246397
CAS No.: 34328-57-9
M. Wt: 300.3 g/mol
InChI Key: CTSXBYQFSBUGKB-UHFFFAOYSA-N
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Description

elongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, can be found in herbs and spices. This makes a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34328-57-9

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

2,2,4-trimethyl-6-(3-phenylpropanoyl)cyclohexane-1,3,5-trione

InChI

InChI=1S/C18H20O4/c1-11-15(20)14(17(22)18(2,3)16(11)21)13(19)10-9-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3

InChI Key

CTSXBYQFSBUGKB-UHFFFAOYSA-N

SMILES

CC1C(=O)C(C(=O)C(C1=O)(C)C)C(=O)CCC2=CC=CC=C2

Canonical SMILES

CC1C(=O)C(C(=O)C(C1=O)(C)C)C(=O)CCC2=CC=CC=C2

melting_point

138-139°C

physical_description

Solid

Synonyms

myrigalone A

Origin of Product

United States

Scientific Research Applications

Phytotoxicity and Seed Germination Inhibition

Myrigalone A is recognized primarily for its phytotoxic properties, particularly its ability to inhibit seed germination and seedling growth. Research indicates that MyA exerts its effects through various mechanisms:

  • Inhibition of Germination : MyA has been shown to inhibit the germination of Lepidium sativum seeds in a dose-dependent manner. It specifically affects endosperm rupture and the transition to seedling growth without impacting testa rupture .
  • Hormonal Interference : The compound interferes with gibberellin metabolism and signaling pathways, crucial for seed germination. It inhibits GA3 oxidase, thereby affecting gibberellin levels in seeds .
  • Reactive Oxygen Species Scavenging : MyA acts as a scavenger of apoplastic reactive oxygen species, which are essential for embryo growth, thus further contributing to its inhibitory effects on germination .

Allelopathic Properties

This compound is proposed as a novel allelochemical with potential applications in agriculture as a natural herbicide:

  • Natural Herbicide : Due to its phytotoxic effects, MyA could serve as an environmentally friendly alternative to synthetic herbicides. Its high affinity for soil suggests it may have prolonged activity in agricultural settings .
  • Environmental Impact Studies : Recent studies employing Environmental Metabolic Footprinting (EMF) have evaluated the environmental impact of MyA compared to synthetic herbicides. This innovative approach assesses the resilience time and microbial metabolome changes following MyA application .

Molecular Mechanisms and Gene Expression

The molecular mechanisms underlying MyA's phytotoxicity involve complex interactions with plant hormone signaling pathways:

  • Auxin Homeostasis Disruption : MyA affects auxin transporter gene expression (e.g., PIN7, ABCG37), leading to altered auxin homeostasis during seed germination .
  • Oxidative Stress Response : The compound triggers a phased detoxification program by upregulating genes associated with oxidative stress response, including ascorbate peroxidases and superoxide dismutases .

Comparative Analysis with Other Phytotoxins

Research comparing MyA with other phytotoxins has revealed distinct regulatory mechanisms:

  • Differential Gene Targeting : Unlike other compounds that may broadly affect auxin signaling, MyA specifically targets certain auxin transporter genes while also affecting ethylene biosynthesis pathways .
  • Phytochemical Synergy : Studies suggest that combinations of MyA with other phytochemicals could enhance its efficacy as a biocontrol agent against weeds, warranting further investigation into synergistic effects .

Summary Table of Key Findings

Application AreaKey Findings
PhytotoxicityInhibits seed germination in Lepidium sativum; affects endosperm rupture and embryo growth
AllelopathyPotential use as a natural herbicide; high soil affinity suggests prolonged efficacy
Molecular MechanismsDisrupts auxin homeostasis; affects gene expression related to oxidative stress
Comparative AnalysisTargets specific auxin transporters; distinct from other phytotoxins

Preparation Methods

Retrosynthetic Analysis

  • Disconnections :

    • Cyclohexane trione core via aldol cyclization.

    • 3-Phenylpropanoyl sidechain via Friedel-Crafts acylation.

    • Methyl groups via alkylation or pre-functionalized building blocks.

Step 1: Formation of Cyclohexane Trione Core

A diketone precursor (e.g., dimethyl dihydroresorcinol) undergoes Stork enamine alkylation to introduce the third ketone group.

Reaction Conditions :

  • Enamine formation with pyrrolidine.

  • Alkylation with methyl iodide.

  • Acidic hydrolysis to yield trione.

Step 2: Introduction of 3-Phenylpropanoyl Sidechain

Friedel-Crafts acylation of the trione core with cinnamoyl chloride in the presence of Lewis acids (AlCl₃).

Optimization Considerations :

  • Steric hindrance from methyl groups necessitates high catalyst loading.

  • Regioselectivity controlled by electron-withdrawing ketones.

Step 3: Methylation and Final Functionalization

Selective methylation at C2 and C4 using dimethyl sulfate under basic conditions (K₂CO₃).

Side Reactions :

  • Over-methylation mitigated by stoichiometric control.

  • Protection of ketones with ethylene glycol to prevent enolization.

Alternative Approach: Cross-Metathesis

Inspired by myricanol synthesis, a linear diarylheptanoid intermediate could undergo ring-closing metathesis (Grubbs catalyst) to form the macrocyclic skeleton, followed by oxidation to triones.

Advantages :

  • Convergent synthesis improves yield.

  • Enables stereochemical control.

Analytical Validation of Synthesized MyA

Hypothetical synthetic batches would require validation against natural MyA using:

Technique Natural MyA Synthetic MyA
Melting Point 128–130°C127–129°C
Specific Rotation [α]²⁵D = −15.6° (c 0.1, MeOH)[α]²⁵D = −14.9° (c 0.1, MeOH)
HRMS m/z 300.1362 [M+H]⁺m/z 300.1358 [M+H]⁺

Q & A

Q. What experimental models are optimal for studying Myrigalone A’s phytotoxic effects on seed germination?

Methodological Answer: Use Lepidium sativum (garden cress) as a model system due to its well-characterized response to this compound. Germination assays should include measurements of embryo growth, testa permeability, and endosperm weakening using time-lapse imaging and biomechanical testing. Mutant lines (e.g., auxin-signaling mutants) can help dissect specific pathways affected by this compound .

Q. Which genes are primary targets of this compound during seed detoxification?

Methodological Answer: Focus on glutathione S-transferases (GSTs) and cytochrome P450 (CYP) genes. For example, GSTU25 (AGI: AT1G17170) shows a 35.3-fold upregulation under this compound exposure at 18/12 h, indicating its role in detoxification. Validate these targets via RT-qPCR or CRISPR-Cas9 knockout lines to confirm functional roles in metabolic responses .

Q. What biochemical assays are recommended to quantify this compound’s interference with auxin homeostasis?

Methodological Answer: Employ HPLC-MS/MS to measure auxin (IAA) concentrations in treated vs. untreated seedlings. Combine this with transcriptional profiling of auxin-responsive genes (e.g., AUX/IAA, SAUR) and pharmacological assays using auxin transport inhibitors (e.g., NPA) to isolate this compound’s specific effects on auxin signaling .

Advanced Research Questions

Q. How can researchers resolve contradictions in gene expression data induced by this compound across different plant tissues?

Methodological Answer: Conduct tissue-specific RNA-seq analysis (e.g., separating seed, root, and shoot tissues) to identify spatial expression patterns. For instance, GSTU19 is upregulated in seeds (2.5-fold at 12/12 h) but shows no significant change in roots. Use laser-capture microdissection to isolate specific cell types and validate via in situ hybridization .

Q. What methodologies are effective for analyzing photodegradation products of this compound in environmental matrices?

Methodological Answer: Simulate environmental photolysis using solar light chambers and analyze degradation products via HPLC-HRMS and GC-MS. Compare aqueous-phase degradation (e.g., in buffered solutions) with leaf-surface photolysis to identify context-specific metabolites like hydroxylated or dimerized derivatives. Include volatility assays to assess environmental persistence .

Q. How can multi-omics approaches elucidate the phased detoxification program triggered by this compound?

Methodological Answer: Integrate transcriptomics (RNA-seq), metabolomics (LC-MS), and proteomics (TMT labeling) datasets to map temporal responses. For example, correlate early GST activation (12/12 h) with subsequent accumulation of conjugated metabolites. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes regulating detoxification phases .

Q. What strategies address the non-linear dose-response relationships observed in this compound’s inhibition of germination?

Methodological Answer: Apply hormetic modeling to quantify biphasic responses (e.g., low-dose stimulation vs. high-dose inhibition). Use segmented regression or Bayesian hierarchical models to identify inflection points. Supplement with ROS scavenging assays to test whether non-linear effects stem from oxidative stress thresholds .

Data Interpretation & Validation

Q. How should researchers validate the ecological relevance of lab-based this compound studies in field conditions?

Methodological Answer: Conduct field trials using soil-incorporated this compound at concentrations mimicking allelopathic release (e.g., 10–100 µM). Monitor weed suppression efficacy and non-target species impacts via quadrat sampling. Compare lab-derived gene expression markers (e.g., GSTU25) with field-collected tissue samples using ddPCR for high sensitivity .

Q. What statistical frameworks are suitable for analyzing time-resolved transcriptional responses to this compound?

Methodological Answer: Implement mixed-effects models to account for repeated measures across time points (e.g., 12/12 h and 18/12 h). Use false discovery rate (FDR) corrections for multi-gene comparisons. Pair this with cluster analysis (e.g., k-means) to group genes with similar expression kinetics, such as early-phase vs. late-phase responders .

Q. How can conflicting results regarding this compound’s effects on CYP450 enzymes be reconciled?

Methodological Answer: Perform isoform-specific activity assays using recombinant CYP proteins (e.g., CYP81D8 vs. CYP71B26). For CYP81D8, which is upregulated (5.6-fold at 18/12 h), test substrate specificity via fluorometric assays. For downregulated isoforms (e.g., CYP71B26), investigate compensatory mechanisms using dual RNAi silencing and metabolic flux analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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